![molecular formula C18H18ClN3O2 B2573590 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea CAS No. 898414-76-1](/img/structure/B2573590.png)
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CDPPB and has been shown to have a variety of effects on the biochemical and physiological processes of living organisms. In
Mechanism of Action
CDPPB acts as a positive allosteric modulator of mGluR5, meaning that it enhances the receptor's response to glutamate, the neurotransmitter that activates the receptor. This results in increased activity of mGluR5, which in turn leads to downstream effects on various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
CDPPB has been shown to have a variety of biochemical and physiological effects, including enhancing synaptic plasticity, increasing the production of brain-derived neurotrophic factor (BDNF), and reducing inflammation in the brain. These effects are thought to be mediated by the modulation of mGluR5 activity.
Advantages and Limitations for Lab Experiments
One advantage of using CDPPB in lab experiments is its specificity for mGluR5, which allows for targeted modulation of this receptor without affecting other receptors or signaling pathways. However, one limitation is that CDPPB has relatively low potency and efficacy compared to other mGluR5 modulators, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on CDPPB. One area of interest is in the development of more potent and selective mGluR5 modulators that could be used to further explore the role of this receptor in various neurological processes. Another direction is in the investigation of CDPPB's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, research could be conducted to explore the effects of CDPPB on other signaling pathways and cellular processes beyond those mediated by mGluR5.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline to form 4-chloro-2-methoxyphenylamine. This intermediate is then reacted with 3,4-dihydro-2H-pyrrole and potassium carbonate to form 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea.
Scientific Research Applications
CDPPB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of neurological processes including learning and memory, addiction, and anxiety. CDPPB has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-16-6-3-2-5-15(16)21-18(23)22(17-7-4-12-20-17)14-10-8-13(19)9-11-14/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOAKAKSKSGZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea |
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